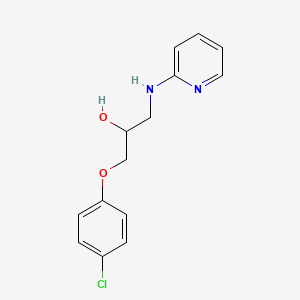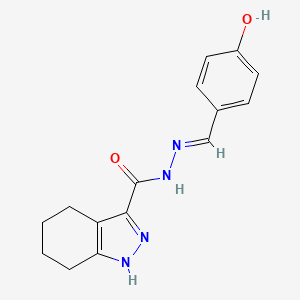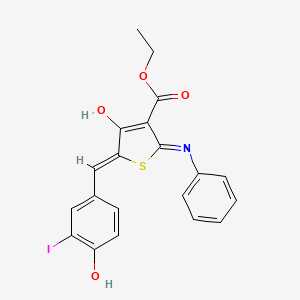
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a synthetic compound that belongs to the class of quinolinecarboxamides. CP-544326 is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a subtype of nAChR found in the central nervous system (CNS). The compound has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
CP-544326 selectively binds to and inhibits the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, which is involved in various CNS functions, including learning and memory, attention, and sensory processing. The alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide is also implicated in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. By selectively inhibiting the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, CP-544326 modulates the activity of the CNS and improves cognitive function, reduces inflammation, and protects against neurodegeneration.
Biochemical and physiological effects:
CP-544326 has been shown to have various biochemical and physiological effects in preclinical studies. The compound improves cognitive function by enhancing synaptic plasticity, increasing neurotrophic factor expression, and reducing oxidative stress and neuroinflammation. CP-544326 also has anxiolytic and antidepressant effects by modulating the activity of the amygdala and hippocampus, two brain regions involved in emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544326 has several advantages for lab experiments, including its high selectivity for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively low potency and the need for high concentrations to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on CP-544326. One direction is to further investigate the compound's potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the compound's potency and pharmacokinetic properties to improve its therapeutic efficacy. Additionally, future research could focus on developing novel compounds with improved selectivity and efficacy for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide.
Métodos De Síntesis
The synthesis of CP-544326 involves the reaction of 2-furylboronic acid with cyclopentylmagnesium bromide, followed by the addition of 4-chloroquinolinecarboxylic acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound, CP-544326.
Aplicaciones Científicas De Investigación
CP-544326 has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, the compound has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. CP-544326 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-13-6-1-2-7-13)15-12-17(18-10-5-11-23-18)21-16-9-4-3-8-14(15)16/h3-5,8-13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOPYHCZBDEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)


![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)